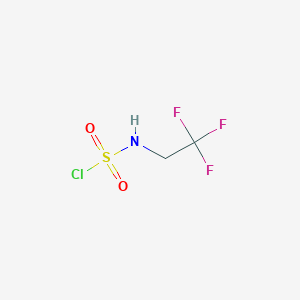

N-(2,2,2-trifluoroethyl)sulfamoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

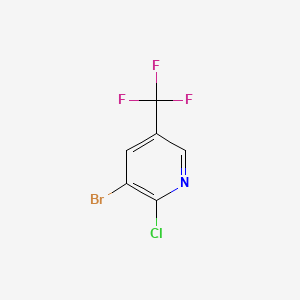

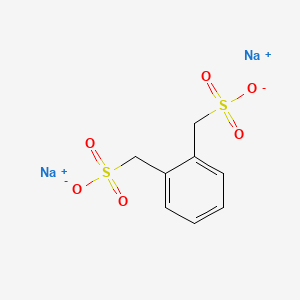

N-(2,2,2-trifluoroethyl)sulfamoyl chloride, also known as trifluoroethylsulfamoyl chloride or TFES, is a synthetic chemical compound . It belongs to the class of sulfonamides, which are chemical compounds containing a sulfonamide group (-SO2-NH2).

Molecular Structure Analysis

The molecular structure of N-(2,2,2-trifluoroethyl)sulfamoyl chloride contains a total of 12 bonds. There are 9 non-H bond(s), 2 multiple bond(s), 2 rotatable bond(s), and 2 double bond(s) .Physical And Chemical Properties Analysis

N-(2,2,2-trifluoroethyl)sulfamoyl chloride is a liquid at room temperature . Its molecular weight is 197.57 .Applications De Recherche Scientifique

Organic Synthesis

N-(2,2,2-trifluoroethyl)sulfamoyl chloride: is utilized in organic synthesis, particularly in the introduction of fluorine-containing groups into organic molecules. The presence of fluorine atoms significantly alters the physical and chemical properties of compounds, enhancing their metabolic stability and modifying their biological activities .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the synthesis of various bioactive molecules. The trifluoroethyl group can improve the lipophilicity and metabolic stability of pharmaceuticals, impacting their absorption and distribution within the body .

Catalytic Asymmetric Synthesis

The compound has been involved in catalytic asymmetric synthesis, where it acts as a building block for the creation of chiral molecules. This is crucial for developing drugs with specific enantiomeric forms, which can have different therapeutic effects .

Pesticide Development

The introduction of the trifluoroethyl group into pesticides can enhance their effectiveness and longevity. This modification can lead to the development of new classes of agrochemicals with improved properties .

Functional Materials

N-(2,2,2-trifluoroethyl)sulfamoyl chloride: is also used in the field of functional materials. Fluorinated compounds are known for their unique properties, such as resistance to solvents and thermal stability, making them valuable in this area .

Protease Inhibition

This compound plays a role in the synthesis of protease inhibitors, which are essential in the treatment of diseases like HIV/AIDS and hypertension. The trifluoroethyl group can enhance the binding affinity of inhibitors to their target enzymes .

Anti-Cancer Research

Fluorinated compounds, derived from N-(2,2,2-trifluoroethyl)sulfamoyl chloride , are researched for their potential anti-cancer properties. Their ability to interact with various biological pathways makes them candidates for novel cancer therapies .

Agrochemistry

In agrochemistry, the compound is used to synthesize molecules that can act as growth regulators or herbicides. The trifluoroethyl group can confer properties like increased potency and selectivity .

Safety And Hazards

N-(2,2,2-trifluoroethyl)sulfamoyl chloride is classified as dangerous. It has hazard statements H227, H314, H335, indicating that it is combustible, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

N-(2,2,2-trifluoroethyl)sulfamoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClF3NO2S/c3-10(8,9)7-1-2(4,5)6/h7H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTVKOACBNWGEHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)NS(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClF3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80544553 |

Source

|

| Record name | (2,2,2-Trifluoroethyl)sulfamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2,2-trifluoroethyl)sulfamoyl chloride | |

CAS RN |

104468-11-3 |

Source

|

| Record name | (2,2,2-Trifluoroethyl)sulfamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone](/img/structure/B1282821.png)